Eltenac - 72895-88-6

Eltenac

Catalog Number: EVT-266996
CAS Number: 72895-88-6
Molecular Formula: C12H9Cl2NO2S
Molecular Weight: 302.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltenac, chemically known as 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) [, ]. It is primarily studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation [, ].

Synthesis Analysis

Methods and Technical Details

The synthesis of Eltenac typically involves the reaction of thiophene derivatives with acetic acid under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity. One common method includes:

  1. Formation of Thiophene Derivative: Starting with a suitable thiophene compound.
  2. Acetylation: Reacting the thiophene with acetic anhydride or acetic acid in the presence of a catalyst.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain Eltenac in high purity.

The characterization of Eltenac is performed using various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

Eltenac undergoes several chemical reactions that contribute to its pharmacological profile:

  1. Cyclooxygenase Inhibition: Eltenac selectively inhibits cyclooxygenase-2, leading to reduced production of prostaglandins involved in inflammation.
  2. Metabolism: In vivo studies have shown that Eltenac is metabolized primarily through phase I metabolic pathways, resulting in various metabolites which may also possess pharmacological activity .

The understanding of these reactions is crucial for assessing both efficacy and safety profiles during drug development.

Mechanism of Action

Process and Data

Eltenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase-2. This mechanism involves:

  • Binding to the Active Site: Eltenac binds selectively to the active site of cyclooxygenase-2, preventing substrate access.
  • Reduction of Prostaglandin Synthesis: By inhibiting this enzyme, Eltenac effectively reduces the synthesis of pro-inflammatory prostaglandins, leading to decreased inflammation and pain.

This selective inhibition is significant as it minimizes gastrointestinal side effects compared to non-selective NSAIDs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eltenac possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 140–145 °C.
  • pH Stability: Stable across a range of pH levels but should be stored away from light to prevent degradation.

These properties are essential for formulation development and ensuring appropriate therapeutic delivery .

Applications

Scientific Uses

Eltenac is primarily used in clinical settings for:

  • Pain Management: Effective in treating acute pain conditions such as osteoarthritis.
  • Inflammation Reduction: Utilized for managing inflammatory conditions due to its targeted action on cyclooxygenase-2.

Research continues into potential new applications for Eltenac, including its use in combination therapies for enhanced analgesic effects or reduced side effects associated with traditional NSAIDs .

Introduction to Eltenac: Historical Context and Development Rationale

Structural Evolution from Diclofenac to Thiopheneacetic Acid Analogues

Diclofenac, introduced in 1973, served as the structural blueprint for Eltenac's development. As one of the most widely prescribed NSAIDs globally, diclofenac features a phenylacetic acid core with strategic chlorine substitutions that enforce a twisted biphenyl conformation, optimizing its interaction with the cyclooxygenase active site [5] [10]. Medicinal chemists exploited this privileged structure through systematic molecular modifications, replacing diclofenac's benzene ring with a thiophene heterocycle to create the novel thiopheneacetic acid class [3]. Eltenac (4-(2,6-dichloroanilino)-3-thiopheneacetic acid) emerged as a lead compound from this series, strategically designed to retain diclofenac's favorable pharmacophore arrangement while enhancing physicochemical properties [3]. The thiophene ring introduced several advantages: (1) improved electronic distribution around the carboxylic acid moiety, potentially enhancing target engagement; (2) altered metabolic susceptibility compared to the phenyl ring; and (3) preservation of the critical intramolecular hydrogen bonding network that stabilizes the bioactive conformation [3] [10]. This molecular evolution positioned Eltenac as a promising candidate with potentially optimized target selectivity.

Table 1: Structural Evolution from Diclofenac to Eltenac

CompoundCore StructureKey ModificationsConformational Features
DiclofenacPhenylacetic acid• Ortho-chloro groups• Secondary amine linkage• Twisted biphenyl conformation (~69°)• Intramolecular N-H···O H-bond
EltenacThiopheneacetic acid• Benzene → thiophene substitution• Retained dichloroaniline• Maintained torsion angle• Preserved H-bonding network• Enhanced electronic properties

Objectives in Balancing COX-2 Selectivity and Pharmacokinetic Profiles

The development of Eltenac specifically addressed three critical objectives to overcome limitations of earlier COX-2 inhibitors. First, researchers sought moderate COX-2 selectivity (approximately 4-fold greater than COX-1 inhibition) to avoid complete suppression of vascular PGI₂ biosynthesis while maintaining anti-inflammatory efficacy [1] [3]. This stood in contrast to compounds like rofecoxib, which exhibited extreme COX-2 selectivity that correlated strongly with cardiovascular risk. Second, Eltenac was engineered with a short plasma half-life (approximately 5.9 hours in dogs) to allow partial recovery of COX-2 activity during dosing intervals, thereby reducing sustained inhibition of vascular prostacyclin synthesis [3] [6]. This pharmacokinetic strategy addressed concerns that continuous COX-2 inhibition created a prothrombotic state. Third, developers optimized its acid dissociation constant (pKa) to enhance local tissue distribution while minimizing systemic exposure, particularly targeting synovial fluid concentrations relevant for osteoarthritis treatment [3] [6]. These carefully balanced properties were validated through comparative in vitro studies showing Eltenac achieved a COX-2 selectivity ratio (IC₅₀ COX-1/IC₅₀ COX-2) of 384 in canine blood models, substantially higher than diclofenac's ratio of approximately 4, yet lower than the extreme selectivity (>1000-fold) associated with cardiovascular risks [3] [9].

Table 2: Pharmacokinetic and Pharmacodynamic Objectives for Eltenac Design

Design ObjectivePharmacological RationaleAchieved Parameters
Moderate COX-2 SelectivityAvoid complete PGI₂ suppression while maintaining efficacyCOX-2 selectivity ratio: 384 (vs. diclofenac: ~4)
Short Half-LifeAllow intermittent COX-2 enzyme recoveryt₁/₂: ~5.9 hours (canine model)
Optimal pKaEnhance tissue distribution and synovial fluid concentrationpKa designed for preferential tissue partitioning
High Oral BioavailabilityEnsure efficient systemic delivery>100% bioavailability in canine studies

The development of Eltenac coincided with emerging understanding of NSAID cardiovascular risk mechanisms. Research revealed that even non-selective NSAIDs carried cardiovascular risks if they substantially inhibited COX-2-derived prostacyclin [4]. This refined perspective informed Eltenac's development strategy, which focused on achieving sufficient COX-2 inhibition for therapeutic efficacy while allowing physiological PGI₂ recovery through optimized clearance rates [3]. Preclinical models demonstrated that transient COX-2 inhibition produced significantly less endothelial dysfunction than sustained inhibition, validating the pharmacokinetic approach taken with Eltenac [3] [4]. Additionally, researchers targeted synovial fluid accumulation, capitalizing on diclofenac's established ability to concentrate in inflamed joints—a property preserved in Eltenac due to structural similarities [6]. This combination of moderate target selectivity and favorable tissue distribution represented a sophisticated approach to balancing efficacy and safety in NSAID design.

Properties

CAS Number

72895-88-6

Product Name

Eltenac

IUPAC Name

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)

InChI Key

AELILMBZWCGOSB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

B78820; BY820; B 78820; BY 820; B-78820; BY-820

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.